molecular formula C10H14N2O B291300 N-(2-pyridinyl)pentanamide

N-(2-pyridinyl)pentanamide

Cat. No.: B291300
M. Wt: 178.23 g/mol
InChI Key: ADVLXXUYKSRXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyridinyl)pentanamide is a pentanamide derivative featuring a 2-pyridinyl substituent. This article compares this compound with these analogs, focusing on synthesis, pharmacokinetics, and biological activity.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-pyridin-2-ylpentanamide

InChI

InChI=1S/C10H14N2O/c1-2-3-7-10(13)12-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,11,12,13)

InChI Key

ADVLXXUYKSRXMP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide: Anthelmintic Derivative

Key Findings :

  • Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, yielding 69% with 99% purity (HPLC) .
  • Pharmacokinetics :
    • Superior drug-likeness (adheres to Ghose, Veber, Egan, and Lipinski filters) .
    • High topological polar surface area (TPSA: 46.3 Ų), moderate logP (2.3), and good gastrointestinal absorption .
  • Biological Activity: Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with slower onset (immobilization at 48 h vs. 24 h for albendazole) . Lower cytotoxicity: No toxicity to human/animal cells at therapeutic doses, unlike albendazole (30–50% cell viability reduction) .

Table 1: Physicochemical and Pharmacokinetic Comparison

Property N-(4-Methoxyphenyl)pentanamide Albendazole
Molecular Weight (g/mol) 207.3 265.3
logP 2.3 3.5
TPSA (Ų) 46.3 73.6
CYP Inhibition Yes Yes
Synthetic Accessibility High (score: 2.6) Moderate (score: 4.1)

Piperazine-Linked Pentanamides: Dopamine Receptor Targeting

Examples :

  • 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d)
  • N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)

Key Findings :

  • Synthesis : Prepared via substitution of piperazine derivatives, yielding 34–45% after chromatographic purification .
  • Structural Insight : The pentanamide backbone serves as a flexible linker, enabling interactions with hydrophobic receptor pockets.

Sulfonamide-Pentanamide Hybrids: Antibacterial Agents

Examples :

  • N4-Valeroylsulfathiazole (23), N4-Valeroylsulfacetamide (24), N4-Valeroylsulfanilamide (25)

Key Findings :

  • Synthesis : High yields (52–96%) via sulfonamide functionalization .
  • Physicochemical Properties :
    • LogP ranges: 1.7–2.5 (e.g., N-(6-chloro-3-pyridazinyl)pentanamide: logP = 1.7) .
    • Hydrogen-bond acceptors: 3–5, influencing solubility and membrane permeability .

Table 2: Heterocyclic Pentanamides Comparison

Compound Heterocycle logP H-Bond Donors Synthetic Yield
N-(4-Methoxyphenyl)pentanamide Methoxyphenyl 2.3 1 69%
N-(6-Chloro-3-pyridazinyl)pentanamide Pyridazinyl 1.7 1 Not reported
7d (Piperazine-thiophene derivative) Thiophene-phenyl ~3.0 2 34%

Pyridinyl and Pyridazinyl Derivatives: Structural Implications

  • methoxyphenyl analogs.
  • Binding Affinity : The 2-pyridinyl group could engage in π-π stacking or hydrogen bonding with biological targets, similar to pyridazinyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.